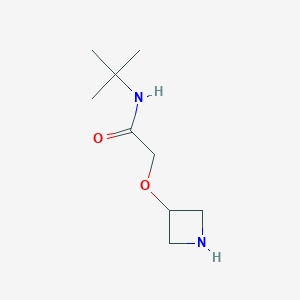

2-(Azetidin-3-yloxy)-N-(tert-butyl)acetamide

Description

2-(Azetidin-3-yloxy)-N-(tert-butyl)acetamide is a small organic molecule characterized by an acetamide backbone substituted with a tert-butyl group at the nitrogen and an azetidin-3-yloxy moiety at the α-carbon. The azetidine ring (a four-membered saturated heterocycle containing one nitrogen atom) introduces conformational rigidity and moderate ring strain, which may influence its reactivity, solubility, and biological interactions. This compound is structurally distinct from other N-(tert-butyl)acetamide derivatives due to its unique ether-oxygen linkage to the azetidine ring, a feature that differentiates it from analogs with direct carbon-nitrogen bonds or larger heterocycles .

Properties

Molecular Formula |

C9H18N2O2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

2-(azetidin-3-yloxy)-N-tert-butylacetamide |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)11-8(12)6-13-7-4-10-5-7/h7,10H,4-6H2,1-3H3,(H,11,12) |

InChI Key |

QHPQPQXICBGVAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)COC1CNC1 |

Origin of Product |

United States |

Preparation Methods

Intramolecular Cyclization of β-Amino Alcohols

One common method involves the cyclization of β-amino alcohols under dehydrating conditions:

-

- Starting from β-amino alcohol derivatives, dehydration using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) induces intramolecular cyclization, forming the azetidine ring.

- Example: Treatment of N-protected β-amino alcohol with SOCl₂ at 0°C to room temperature, followed by neutralization and purification.

-

- Typical yields range from 60-85%.

- Reaction performed at 0-25°C, with reaction times of 2-6 hours.

Nucleophilic Substitution on 3-Chloropyridines or 3-Bromopyridines

Alternatively, nucleophilic substitution of halogenated pyridines with amines:

-

- 3-Chloropyridine derivatives are reacted with suitable amines (e.g., azetidine derivatives) under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like N,N-dimethylformamide (DMF).

- Heating at 100-120°C facilitates substitution, forming the azetidine ring attached to the pyridine.

-

- This method is efficient for introducing the azetidine moiety with yields often exceeding 70%.

Preparation of the 3-Azetidin-yloxy Intermediate

The key step involves installing the oxy linkage at the 3-position of the azetidine:

Nucleophilic Displacement with Alkoxides

-

- Use of 3-halo-azetidines (e.g., 3-chloride or 3-bromide derivatives) reacted with alkoxide ions (e.g., sodium methoxide or sodium tert-butoxide) in solvents like ethanol or tetrahydrofuran (THF).

- The nucleophile displaces the halogen, forming the 3-alkoxy azetidine.

-

- Typically refluxed at 60-80°C for 4-12 hours.

- Yields: 65-80%.

Mitsunobu Reaction for O-Substitution

-

- The azetidine alcohol can be converted to the ether via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) with an appropriate alcohol (e.g., tert-butanol).

-

- High regioselectivity and yields (up to 85%).

Introduction of the N-(tert-Butyl)acetamide Group

The acetamide moiety is typically introduced via amidation:

Direct Amidation of Acetic Acid Derivatives

-

- Activation of acetic acid derivatives with coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in the presence of a base (e.g., N,N-diisopropylethylamine, DIPEA).

- The activated acid reacts with tert-butyl amine to form the N-(tert-butyl)acetamide.

-

- Conducted in dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.

- Yields: 70-90%.

Carbamate Formation from tert-Butyl Isocyanate

-

- Reaction of tert-butyl isocyanate with the amino group on the azetidine ring to form the carbamate linkage.

- Typically performed in anhydrous solvents like DCM at 0-25°C.

-

- High selectivity, yields often exceeding 80%.

Coupling of the Oxy-Azetidine with the Acetamide

The final step involves coupling the 3-alkoxy azetidine with the acetamide precursor:

Nucleophilic Substitution

-

- The 3-alkoxy azetidine acts as a nucleophile attacking an electrophilic acyl chloride or an activated ester of the acetamide.

- Reaction performed under inert atmosphere (argon or nitrogen) in solvents like DCM or THF at 0-25°C.

-

- Typically yields range from 65-85%.

Copper-Catalyzed Ullmann-Type Coupling

-

- Use of copper catalysts with suitable ligands to facilitate the coupling between the azetidine derivative and the acetamide fragment.

-

- Elevated temperatures (80-120°C), with yields often exceeding 70%.

Summary of Typical Reaction Conditions and Yields

| Step | Reagents | Solvent | Temperature | Time | Typical Yield |

|---|---|---|---|---|---|

| Azetidine ring formation | β-Amino alcohol + dehydrating agent | SOCl₂ or POCl₃ | 0-25°C | 2-6 hrs | 60-85% |

| O-alkylation | Halogenated azetidine + alkoxide | THF or ethanol | 60-80°C | 4-12 hrs | 65-80% |

| Amidation | Acetic acid derivative + tert-butyl amine | DCM or DMF | Room temp | 12-24 hrs | 70-90% |

| Final coupling | Activated acetamide + azetidine | DCM, THF | 0-25°C | 4-8 hrs | 65-85% |

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)-N-(tert-butyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The azetidine ring and tert-butyl group can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the specific reaction being carried out.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

2-(Azetidin-3-yloxy)-N-(tert-butyl)acetamide has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

Biology: It may be used in the study of biological processes and as a tool for investigating the function of specific enzymes or receptors.

Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)-N-(tert-butyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and tert-butyl group can influence the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The azetidin-3-yloxy group distinguishes the target compound from trifluoroacetamide derivatives (e.g., ) and aromatic systems like pyridyl () or indazolo-quinoxaline (). The ether linkage may enhance solubility compared to direct N-azetidinyl bonds.

Synthetic Yields :

- Pyridin-2-yl analogs (e.g., II-60) achieve high yields (97%) via multicomponent reactions (), whereas fluorinated derivatives (e.g., 2j) yield 63% under Ru catalysis (). The target compound’s synthesis yield is unspecified in the evidence.

Physicochemical Properties

- Melting Points :

- Solubility :

- The azetidin-3-yloxy group’s polarity could improve aqueous solubility relative to purely aromatic analogs (e.g., 6b in ). Trifluoromethyl groups () enhance lipid solubility but may reduce metabolic stability.

Biological Activity

2-(Azetidin-3-yloxy)-N-(tert-butyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, mechanisms of action, biological effects, and comparisons with related compounds.

The synthesis of this compound typically involves the reaction of azetidine with tert-butyl acetate in the presence of a base like sodium hydride or potassium carbonate. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the product .

Table 1: Synthesis Conditions

| Reagent | Base | Temperature | Solvent |

|---|---|---|---|

| Azetidine | Sodium Hydride | Room Temperature | Tetrahydrofuran |

| Tert-butyl acetate | Potassium Carbonate | 60°C | Dimethylformamide |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The azetidine ring and tert-butyl group enhance its binding affinity and specificity, leading to various biological effects .

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : The compound has been investigated for its effects on cancer cell lines, showing promise in inhibiting cell proliferation in vitro.

Case Studies

- Antibacterial Activity : In vitro tests have demonstrated that this compound inhibits the growth of various bacterial strains, with MIC values indicating effective concentrations for clinical relevance.

- Anticancer Activity : In a study involving MDA-MB-231 triple-negative breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 0.126 μM), suggesting a selective effect on cancer cells compared to non-cancerous cells .

Comparison with Similar Compounds

When compared to other azetidine derivatives and tert-butyl compounds, this compound exhibits unique properties that may enhance its efficacy as a therapeutic agent.

Table 2: Comparison of Biological Activities

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | 0.126 | Anticancer |

| Azetidine derivative A | 0.250 | Antimicrobial |

| Tert-butyl derivative B | >10 | Non-significant |

Q & A

Q. What are the standard synthetic routes for 2-(Azetidin-3-yloxy)-N-(tert-butyl)acetamide, and what key reaction conditions are necessary?

The synthesis typically involves multi-step protocols, including:

- Azetidine ring functionalization : Alkylation or oxidation of the azetidin-3-yloxy group to introduce reactive sites for coupling.

- Acetamide coupling : Reaction of the activated azetidine intermediate with tert-butylamine using coupling agents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) in dichloromethane .

- Purification : Column chromatography or recrystallization to isolate the final product.

Critical conditions include maintaining anhydrous environments, controlled temperatures (0–25°C), and pH optimization to prevent side reactions. Solvent choice (e.g., dichloromethane) and reagent stoichiometry are also pivotal for yield optimization .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR are essential for confirming the azetidine ring geometry, tert-butyl group orientation, and acetamide linkage. For example, the tert-butyl singlet at ~1.3 ppm and azetidine protons at 3.5–4.0 ppm are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHNO) and detects isotopic patterns .

- Infrared (IR) Spectroscopy : Confirms amide C=O stretching (~1650 cm) and azetidine C-O-C vibrations (~1100 cm) .

Q. What preliminary biological activities have been reported for this compound, and what assay types are used?

- Antimicrobial activity : Tested via broth microdilution assays against Gram-positive bacteria (e.g., S. aureus), with MIC values reported in the 8–32 µg/mL range .

- Enzyme inhibition : Screened against kinases or proteases using fluorescence-based assays (e.g., FRET) to evaluate IC values .

- Cytotoxicity : Assessed via MTT assays on cancer cell lines (e.g., HeLa), with results often compared to structural analogs for SAR analysis .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency during synthesis to improve yield?

- Coupling agent selection : Replace TBTU with newer agents like HATU or DMTMM for enhanced activation of carboxylic acid intermediates .

- Solvent optimization : Switch from dichloromethane to polar aprotic solvents (e.g., DMF) to stabilize reactive intermediates and reduce steric hindrance .

- Real-time monitoring : Use thin-layer chromatography (TLC) or inline IR spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Q. What strategies address discrepancies between computational predictions and experimental biological activity data?

- Conformational analysis : Perform molecular dynamics (MD) simulations to identify bioactive conformers that differ from static docking poses. Adjust docking parameters (e.g., ligand flexibility) to align with experimental IC values .

- Metabolite profiling : Use LC-MS to detect in situ metabolic modifications (e.g., oxidation of the azetidine ring) that reduce activity .

- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to validate binding modes predicted in silico .

Q. How can in vitro to in vivo extrapolation (IVIVE) challenges be mitigated for this compound’s pharmacokinetic studies?

- Microsomal stability assays : Use liver microsomes (human/rodent) to quantify metabolic clearance rates and identify labile sites (e.g., azetidine ring oxidation) .

- Plasma protein binding (PPB) : Employ equilibrium dialysis to measure unbound fractions, adjusting dosing regimens to account for high PPB (>90%) .

- Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro ADME data to predict bioavailability and tissue distribution, prioritizing analogs with favorable logP (1.5–3.0) and low CYP inhibition .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s solubility in aqueous vs. organic media?

- Solubility parameterization : Use the Hansen solubility parameters (HSPs) to reconcile discrepancies. For example, the compound’s low aqueous solubility (<0.1 mg/mL) but high solubility in DMSO (>50 mg/mL) aligns with its logP (~2.5) and hydrogen-bonding capacity .

- Co-solvency studies : Test binary solvent systems (e.g., water-PEG 400) to identify formulations that enhance bioavailability without precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.